molecular formula C6H4N2S B12981257 Thieno[2,3-c]pyridazine CAS No. 58247-21-5

Thieno[2,3-c]pyridazine

Cat. No.: B12981257
CAS No.: 58247-21-5
M. Wt: 136.18 g/mol
InChI Key: UYGIYVMPGNRKTG-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridazine is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridazine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridazine can be synthesized through various synthetic routes. One common method involves the reaction of thienopyridazine carboxylic acid hydrazide with different organic reagents . Another approach includes the sequential reduction and oxidation of the corresponding thienopyridazin-3-one, which is prepared from its 6-carboxylic acid . The reaction conditions typically involve refluxing in solvents such as ethanol or butanol, followed by crystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like N-bromosuccinimide . It can also participate in condensation reactions with aromatic aldehydes to form arylidene derivatives .

Common Reagents and Conditions:

    Oxidation: N-bromosuccinimide

    Reduction: Hydrazine

    Substitution: Aromatic aldehydes in boiling ethanol

Major Products: The major products formed from these reactions include thienopyridazin-3-one derivatives and arylidene derivatives .

Comparison with Similar Compounds

  • Pyrimidothienopyridazine
  • Thieno[3,2-c]pyridazine
  • Thieno[2,3-d]pyridazine

Comparison: Thieno[2,3-c]pyridazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to pyrimidothienopyridazine, this compound exhibits higher antimicrobial activity . Thieno[3,2-c]pyridazine and thieno[2,3-d]pyridazine, while structurally similar, differ in their electronic properties and stability, making this compound more suitable for certain applications .

Properties

CAS No.

58247-21-5

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

thieno[2,3-c]pyridazine

InChI

InChI=1S/C6H4N2S/c1-3-7-8-6-5(1)2-4-9-6/h1-4H

InChI Key

UYGIYVMPGNRKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C=CS2

Origin of Product

United States

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